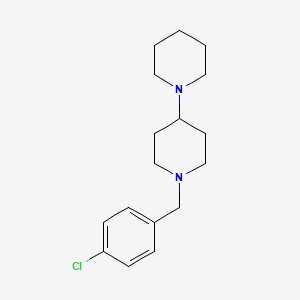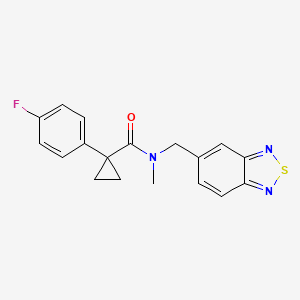![molecular formula C17H26N2O4S B5643789 N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5643789.png)
N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is also known by its trade name, Linagliptin, and is a member of the class of drugs known as DPP-4 inhibitors.
科学的研究の応用
N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide has several scientific research applications, particularly in the field of medicine. The compound is used as a DPP-4 inhibitor, which means that it helps to regulate blood glucose levels by inhibiting the enzyme DPP-4. This makes it a potential treatment for type 2 diabetes, where patients have impaired insulin secretion and increased blood glucose levels.
作用機序
The mechanism of action of N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide involves the inhibition of the enzyme DPP-4. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide increases the levels of incretin hormones, which helps to stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide are primarily related to its role as a DPP-4 inhibitor. The compound helps to regulate blood glucose levels by increasing insulin secretion and reducing glucagon secretion. It also has anti-inflammatory effects and has been shown to reduce oxidative stress in animal models.
実験室実験の利点と制限
N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide has several advantages for lab experiments, particularly in the field of diabetes research. It is a potent and selective DPP-4 inhibitor, which makes it an ideal tool for studying the role of DPP-4 in glucose homeostasis. However, the compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the research and development of N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide. One potential direction is the development of new DPP-4 inhibitors with improved pharmacokinetic properties and reduced side effects. Another direction is the investigation of the compound's potential as a treatment for other conditions, such as cardiovascular disease and Alzheimer's disease. Additionally, there is a need for further research to elucidate the molecular mechanisms underlying the compound's effects and to identify new targets for drug development.
Conclusion
In conclusion, N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide is a chemical compound with significant potential in the field of medicine. Its role as a DPP-4 inhibitor makes it a potential treatment for type 2 diabetes, and it also has anti-inflammatory and antioxidative effects. While the compound has several advantages for lab experiments, including its potency and selectivity, it also has some limitations, such as its high cost and specialized synthesis and analysis requirements. Future research directions include the development of new DPP-4 inhibitors and the investigation of the compound's potential for treating other conditions.
合成法
The synthesis of N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide is a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, including acetonitrile, sodium hydroxide, and methanesulfonyl chloride. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
特性
IUPAC Name |
N-[(3R,4S)-1-(2-phenylmethoxyacetyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-7-15-10-19(11-16(15)18-24(2,21)22)17(20)13-23-12-14-8-5-4-6-9-14/h4-6,8-9,15-16,18H,3,7,10-13H2,1-2H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHNKDRYKCPDI-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)C(=O)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C)C(=O)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methyl-2-{[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]amino}pyrimidin-5-yl)ethanone](/img/structure/B5643724.png)
![3-{5-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5643725.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5643728.png)
![(3R*,4R*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5643732.png)
![4,4-dimethyl-2-[2-(4-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5643738.png)
![(5-chloro-2-methoxyphenyl)[4-(3-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5643743.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5643763.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-{4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanoyl}-3-pyrrolidinamine](/img/structure/B5643781.png)
![3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5643796.png)

![3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)
